Cabazitaxel-C13

Catalog No.
S196860
CAS No.
M.F
C45H51D6NO14
M. Wt
841.97
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cabazitaxel-C13

Product Name

Cabazitaxel-C13

Molecular Formula

C45H51D6NO14

Molecular Weight

841.97

SMILES

O=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H](C3=O)O[13CH3])C2(C)C)OC([C@@H]([C@H](C4=CC=CC=C4)NC(OC(C)(C)C)=O)O)=O)O)[C@]5([C@]3([C@H](C[C@H]6OC[C@]65OC(C)=O)O[13CH3])C)[H]

Synonyms

;(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-di(methoxy-13C)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocycl

Cabazitaxel-C13 is a C13 labeled cabazitaxel. Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity. Cabazitaxel binds to and stabilizes tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, this agent is a poor substrate for the membrane-associated, multidrug resistance (MDR), P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors. In addition, cabazitaxel penetrates the blood-brain barrier (BBB).

Cabazitaxel is a semi-synthetic derivative of the natural product taxane, specifically derived from 10-deacetylbaccatin III. It is characterized by its complex chemical structure, which includes a unique arrangement of multiple hydroxyl groups and an oxazolidine carboxylic acid side chain. The chemical formula for cabazitaxel is C45H57NO14C_{45}H_{57}NO_{14}, and it has a molecular weight of approximately 835.93 g/mol. This compound is primarily utilized in the treatment of metastatic castration-resistant prostate cancer, particularly in patients who have previously undergone treatment with docetaxel, another taxane-based chemotherapeutic agent .

During its synthesis and metabolism:

  • Synthesis Reactions: The synthetic pathway typically begins with the protection of hydroxyl groups on 10-deacetylbaccatin III, followed by methylation and condensation reactions to introduce the oxazolidine carboxylic acid side chain. These steps involve selective protection and deprotection of hydroxyl groups to facilitate the formation of the desired structure .
  • Metabolism: In vivo, cabazitaxel is extensively metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The metabolism results in several metabolites, including docetaxel, which retains some pharmacological activity .

Cabazitaxel exhibits potent antitumor activity through its mechanism of action, which involves binding to the beta-tubulin subunit of microtubules. This binding promotes microtubule polymerization while inhibiting their disassembly, leading to stabilized microtubules that disrupt normal mitotic processes. Consequently, cabazitaxel prevents cancer cell division and proliferation, making it effective against various malignancies . Additionally, studies have shown that cabazitaxel-loaded nanoparticles can reduce invasiveness in cancer cells by modulating epithelial-to-mesenchymal transition markers .

The synthesis of cabazitaxel involves multiple steps:

  • Starting Material: The process begins with 10-deacetylbaccatin III as a starting material.
  • Protective Group Chemistry: Selective protection of hydroxyl groups at positions 7, 10, and 13 is performed using various protecting agents.
  • Methylation: Methylation reactions are conducted to modify specific hydroxyl groups.
  • Condensation Reaction: The protected intermediate undergoes a condensation reaction with an oxazolidine carboxylic acid side chain.
  • Deprotection: Finally, protective groups are removed to yield the final product—cabazitaxel .

This multi-step synthetic route allows for the precise construction of the complex molecular architecture characteristic of cabazitaxel.

Cabazitaxel is primarily indicated for:

  • Prostate Cancer Treatment: It is used in patients with metastatic castration-resistant prostate cancer who have previously been treated with docetaxel.
  • Combination Therapies: Research is ongoing into its use in combination with other agents or delivery systems such as nanoparticles to enhance efficacy and reduce side effects .

Cabazitaxel has been studied for its interactions with various biological systems:

  • Protein Binding: It demonstrates high binding affinity to human serum proteins (89-92%), predominantly to albumin .
  • Drug Resistance Mechanisms: Studies have identified mechanisms through which cancer cells develop resistance to cabazitaxel, including alterations in drug efflux transporters like ABCB1 .
  • Nanoparticle Formulations: Research indicates that cabazitaxel-loaded nanoparticles can enhance targeting and reduce invasiveness in cancer cells by modulating cellular pathways associated with metastasis .

Several compounds share structural or functional similarities with cabazitaxel:

Compound NameStructure SimilarityMechanism of ActionUnique Features
DocetaxelTaxane derivativeMicrotubule stabilizationFirst-line treatment for breast cancer
PaclitaxelTaxane derivativeMicrotubule stabilizationWidely used for ovarian and lung cancers
IxabepiloneEpothilone derivativeMicrotubule stabilizationEffective against taxane-resistant tumors
EribulinHalichondrin analogInhibition of microtubule dynamicsUnique mechanism involving tubulin depolymerization

Cabazitaxel's uniqueness lies in its structural modifications that enhance its potency against taxane-resistant tumors while providing a distinct pharmacokinetic profile compared to other taxanes .

Molecular Structure and Nomenclature

Cabazitaxel-Carbon-13 represents a sophisticated isotopically labeled derivative of the semisynthetic taxane anticancer compound cabazitaxel [1]. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl benzoate with specific carbon-13 isotopic enrichment at designated methoxy positions [3].

The molecular architecture of Cabazitaxel-Carbon-13 maintains the characteristic tetracyclic diterpenoid core structure inherent to taxane compounds, featuring a complex polycyclic framework with multiple stereocenters [4]. The compound exhibits a distinctive structural modification compared to other taxanes, specifically incorporating methoxy groups at positions Carbon-7 and Carbon-10 in place of the hydroxyl groups present in docetaxel [5]. This structural alteration significantly influences the compound's lipophilicity and biological properties [6].

The stereochemical configuration of Cabazitaxel-Carbon-13 encompasses fifteen chiral centers, each contributing to the compound's three-dimensional conformation and subsequent biological activity [7]. The side chain attached at Carbon-13 contains a tertiary-butoxycarbonyl protected amino acid moiety linked to a phenyl group, which is critical for the compound's mechanism of action [8].

Carbon-13 Isotopic Labeling Patterns

Cabazitaxel-Carbon-13 incorporates stable carbon-13 isotopes specifically at the methoxy carbon positions, creating a distinctive isotopic signature for analytical and research applications [3]. The carbon-13 enrichment pattern in this compound is strategically positioned at the methoxy groups attached to Carbon-7 and Carbon-10 of the taxane backbone, providing enhanced detection capabilities in nuclear magnetic resonance spectroscopic analysis [9].

The isotopic labeling scheme enables precise tracking and quantification of the compound in biological systems through mass spectrometric and nuclear magnetic resonance methodologies [10]. The carbon-13 isotope exhibits a natural abundance of approximately 1.1 percent, but in Cabazitaxel-Carbon-13, the enrichment at specific positions reaches greater than 99 atom percent carbon-13 [11]. This high level of isotopic enrichment facilitates sensitive analytical detection while maintaining the structural and functional integrity of the parent compound [12].

The incorporation of carbon-13 isotopes does not significantly alter the chemical or biological properties of the compound, as the isotopic substitution represents a minimal perturbation to the molecular structure [13]. The isotopic labeling pattern allows for sophisticated pharmacokinetic and metabolic studies, enabling researchers to distinguish between endogenous carbon sources and the administered labeled compound [14].

Physicochemical Characteristics

Molecular Formula and Weight (C45H51D6NO14)

Cabazitaxel-Carbon-13 possesses the molecular formula C45H51D6NO14, indicating the presence of 45 carbon atoms, 51 hydrogen atoms, 6 deuterium atoms, 1 nitrogen atom, and 14 oxygen atoms [3]. The molecular weight of this isotopically labeled compound is 841.97 grams per mole, representing an increase from the unlabeled parent compound due to the incorporation of heavier isotopes [15] [21].

Molecular ParameterValue
Molecular FormulaC45H51D6NO14
Molecular Weight841.97 g/mol
Monoisotopic Mass841.42 Da
Chemical Abstracts Service Number (Deuterated)1383561-29-2
Chemical Abstracts Service Number (Unlabeled)183133-96-2

The precise molecular composition reflects the complex polycyclic structure characteristic of taxane derivatives, with multiple functional groups including ester linkages, ether bonds, ketone moieties, and aromatic ring systems [16]. The deuterium substitution pattern indicates specific labeling at methoxy positions, consistent with the carbon-13 enrichment strategy [17].

Solubility Profile and Partition Coefficient

Cabazitaxel-Carbon-13 exhibits limited aqueous solubility, consistent with its highly lipophilic nature derived from the extensive methoxy substitution and complex polycyclic structure [15]. The compound demonstrates enhanced solubility in organic solvents, with dimethyl sulfoxide and dimethylformamide providing the highest dissolution capacity at approximately 5 milligrams per milliliter [15].

Solvent SystemSolubility
Dimethyl Sulfoxide~5.0 mg/ml
Dimethylformamide~5.0 mg/ml
Ethanol~1.5 mg/ml
Aqueous Buffer (DMSO:PBS 1:10)~0.1 mg/ml
WaterPractically insoluble

The partition coefficient demonstrates significant lipophilicity, with reported logarithmic partition coefficient values indicating preferential distribution into organic phases [23]. This physicochemical property contributes to the compound's ability to penetrate biological membranes and cross the blood-brain barrier more effectively than other taxane derivatives [23].

Stability Parameters

Cabazitaxel-Carbon-13 exhibits excellent stability under appropriate storage conditions, maintaining chemical integrity for extended periods when stored at minus twenty degrees Celsius in solid form [20] [21]. The compound demonstrates sensitivity to light, heat, and oxidative conditions, requiring careful handling and storage protocols [20].

Stability ParameterCondition/Duration
Long-term Storage3 years at -20°C
Short-term StorageSeveral weeks at 2-8°C
Solution Stability (Organic)Stable under inert atmosphere
Aqueous Solution Stability<24 hours recommended
Thermal Decomposition Onset~200°C
Light SensitivityStore in darkness
pH Stability RangepH 5-8 (optimal)

The thermal stability profile indicates decomposition beginning at temperatures exceeding 200 degrees Celsius, providing adequate stability margins for normal handling and analytical procedures [20]. Solutions in organic solvents maintain stability when protected from light and atmospheric moisture, while aqueous preparations should be used within 24 hours of preparation [20].

Spectroscopic Properties

Carbon-13 Nuclear Magnetic Resonance Spectral Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy of Cabazitaxel-Carbon-13 reveals characteristic chemical shift patterns consistent with the complex polycyclic taxane structure [7]. The carbonyl carbon region displays multiple signals between 167.0 and 205.0 parts per million, corresponding to various ester and ketone functionalities within the molecule [7].

Carbon EnvironmentChemical Shift Range (ppm)
Ketone Carbonyl205.0
Ester Carbonyl167.0-169.8
Aromatic Carbon137.0-145.5
Methoxy Carbon (13C-enriched)55-60
Aliphatic Carbon10-45

The isotopically enriched methoxy carbons exhibit enhanced signal intensity in the 55-60 parts per million region, providing distinctive spectroscopic markers for analytical identification [7] [26]. The aromatic carbon signals appear in the expected range of 125-150 parts per million, with specific resonances at 137.0, 139.4, and 145.5 parts per million corresponding to the phenyl groups in the side chain and benzoate ester [7] [30].

The complex splitting patterns observed in proton-coupled spectra provide additional structural information, while proton-decoupled spectra simplify interpretation by eliminating scalar coupling effects [26]. The isotopic labeling enhances sensitivity for the labeled positions while maintaining the characteristic spectroscopic fingerprint of the taxane scaffold [27].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of Cabazitaxel-Carbon-13 produces a molecular ion peak at mass-to-charge ratio 842 in positive ion mode, corresponding to the protonated molecular ion [8]. The fragmentation pattern exhibits characteristic taxane-specific cleavages, particularly at ester bonds connecting the side chain to the core tetracyclic structure [8].

Fragment TypeMass-to-Charge RatioStructural Assignment
Molecular Ion [M+H]+842Complete molecule
Base PeakVariableTaxane core fragments
Side Chain Loss~580-620Core after side chain cleavage
Benzoate Loss~720-740Loss of benzoate group
Acetate Loss~780-800Loss of acetate group

The isotopic enrichment creates distinctive mass spectral signatures that facilitate identification and quantification in complex biological matrices [8]. Tandem mass spectrometry experiments reveal detailed fragmentation pathways that are consistent across the taxane family, with specific modifications reflecting the unique structural features of Cabazitaxel-Carbon-13 [8].

The fragmentation behavior demonstrates preferential cleavage at ester bonds between the diterpenoid core and substituent groups, providing diagnostic ions for structural confirmation [8]. The presence of carbon-13 and deuterium labels creates characteristic isotopic patterns that enhance analytical specificity [24].

Infrared Spectroscopic Features

Infrared spectroscopy of Cabazitaxel-Carbon-13 displays characteristic absorption bands corresponding to the various functional groups present in the molecular structure [12]. The carbonyl stretching vibrations appear as strong absorptions in the 1705-1750 wavenumber region, with ester carbonyls typically observed at higher frequencies than ketone carbonyls [12].

Functional GroupWavenumber Range (cm⁻¹)Intensity
Ester C=O Stretch1735-1750Strong
Ketone C=O Stretch1705-1720Strong
Hydroxyl O-H Stretch3200-3600Medium-Strong
Aromatic C=C Stretch1450-1600Medium
C-O Stretch1000-1300Strong
C-H Stretch2800-3000Medium

The hydroxyl stretching vibrations manifest as broad absorptions in the 3200-3600 wavenumber region, reflecting the presence of secondary alcohol functionalities [12]. Aromatic carbon-carbon stretching vibrations contribute to the spectral complexity in the 1450-1600 wavenumber range [12].

The fingerprint region below 1500 wavenumbers contains numerous absorption bands that provide a unique spectroscopic signature for compound identification [12]. The isotopic substitution with carbon-13 and deuterium may cause subtle shifts in vibrational frequencies, though these changes are typically within the experimental error of routine infrared measurements [25].

Solid-State Properties

Polymorphic Forms and Crystal Structures

Cabazitaxel-Carbon-13 exhibits polymorphic behavior similar to the parent unlabeled compound, with multiple solid-state forms identified through crystallographic analysis [11] [13]. The compound crystallizes preferentially in the monoclinic crystal system with space group P21, consistent with other taxane derivatives [11] [12].

PolymorphCrystal SystemSpace GroupUnit Cell Parameters
Form A (Anhydrous)MonoclinicP21a=8.35Å, b=44.44Å, c=11.41Å
Form B (Solvated)MonoclinicP21Variable with solvent
Form C (Hydrated)MonoclinicP21a=8.51Å, b=45.16Å, c=11.68Å

The crystalline forms demonstrate isostructural relationships, particularly among solvated variants, where guest solvent molecules occupy defined channels within the crystal lattice [11]. The host framework structure remains consistent across different solvates, with solvent molecules providing stability through hydrogen bonding interactions [11].

Single crystal X-ray diffraction studies reveal detailed three-dimensional arrangements showing the compound adopts a compact conformation with the phenyl rings of the backbone and side chain positioned in close proximity [17]. This molecular packing differs significantly from other taxane compounds, potentially contributing to the unique biological properties of Cabazitaxel-Carbon-13 [17].

X-Ray Diffraction Patterns

Powder X-ray diffraction analysis of Cabazitaxel-Carbon-13 produces characteristic diffraction patterns that serve as fingerprints for polymorph identification [11] [12]. The diffraction patterns exhibit sharp, well-defined peaks indicating good crystallinity and structural order [12].

Diffraction Angle (2θ)Relative IntensityMiller Indices
8.2°Strong(100)
12.4°Medium(110)
16.8°Strong(200)
20.1°Medium(210)
24.3°Weak(220)

Temperature-resolved powder diffraction measurements demonstrate thermal stability of the crystalline phases up to approximately 150 degrees Celsius, beyond which thermal decomposition begins to affect the diffraction pattern [12]. The diffraction data correlate well with single crystal structure determinations, confirming the bulk crystalline phase identity [12].

Synchrotron radiation X-ray diffraction provides enhanced resolution and sensitivity, enabling detection of minor polymorphic impurities and precise unit cell parameter determination [12]. The high-quality diffraction data support detailed structural refinement and accurate atomic position determination [12].

Thermal Analysis (Differential Scanning Calorimetry/Thermogravimetric Analysis) Profiles

Differential scanning calorimetry analysis of Cabazitaxel-Carbon-13 reveals multiple thermal transitions corresponding to different physical and chemical processes [11] [14]. The thermogram displays endothermic peaks associated with melting and potential desolvation events, followed by exothermic decomposition at higher temperatures [14].

Thermal EventTemperature Range (°C)Enthalpy Change
Melting Point151-158Endothermic
Desolvation80-120Endothermic
Decomposition Onset~200Exothermic
Major Decomposition250-350Strongly Exothermic

Thermogravimetric analysis provides complementary information regarding mass loss events during heating [11]. Solvated forms exhibit characteristic mass loss steps corresponding to solvent removal, typically occurring between 80-120 degrees Celsius depending on the specific solvent system [11].

The thermal analysis data support the assignment of different polymorphic forms and provide critical information for processing and storage conditions [14]. The decomposition behavior indicates thermal stability limits that must be considered during analytical procedures and formulation development [20].

Retrosynthetic Analysis

The retrosynthetic analysis of Cabazitaxel-Carbon-13 reveals multiple strategic disconnection points that enable the incorporation of carbon-13 isotopic labels at specific positions within the complex taxane scaffold [1] [2]. The most logical retrosynthetic disconnection involves the separation of the carbon-13 side chain from the 10-deacetylbaccatin III core structure, allowing for controlled isotopic incorporation during the coupling reaction [3] [4].

The primary retrosynthetic strategy begins with the identification of the carbon-13 incorporation site, which can be positioned at various locations including the side chain carbonyl carbon, the aromatic carbons of the phenyl groups, or specific positions within the taxane core [5] [6]. The retrosynthetic analysis demonstrates that the most efficient approach involves late-stage incorporation of carbon-13 labeled precursors, minimizing the risk of isotopic scrambling during subsequent synthetic transformations [1] [2].

Key retrosynthetic disconnections include the cleavage of the ester bond connecting the complex side chain to the carbon-13 position of the taxane core, revealing 10-deacetylbaccatin III as the common intermediate [7] [4]. This approach allows for the preparation of carbon-13 labeled side chain precursors independently, enabling optimization of isotopic incorporation efficiency before coupling to the taxane scaffold [3] [1].

Semi-Synthetic Routes from 10-Deacetylbaccatin III

The semi-synthetic production of Cabazitaxel-Carbon-13 from 10-deacetylbaccatin III represents the most practical and economically viable approach for isotopic labeling [7] [8]. This methodology leverages the abundant natural availability of 10-deacetylbaccatin III from Taxus species while enabling controlled incorporation of carbon-13 labels at strategic positions [6] [4].

The synthetic sequence typically involves five major steps from 10-deacetylbaccatin III to Cabazitaxel-Carbon-13, achieving overall yields of approximately thirty-two percent [3]. The process begins with selective protection of hydroxyl groups at positions 7 and 10 using methoxy protecting groups, which are crucial for the pharmacological properties that distinguish cabazitaxel from other taxanes [4] [8].

The key coupling reaction involves the esterification of the carbon-13 position with the appropriately protected side chain precursor containing the tert-butoxycarbonyl protected amino acid moiety [3] [1]. This coupling reaction can be achieved using various methodologies including dicyclohexylcarbodiimide-mediated coupling or mixed anhydride formation, with careful optimization of reaction conditions to prevent epimerization of stereogenic centers [2].

The semi-synthetic route offers significant advantages in terms of controlling the specific position of carbon-13 incorporation while maintaining the structural integrity and biological activity of the final compound [8]. The established synthetic methodology from 10-deacetylbaccatin III has been refined to avoid many hazardous reagents previously used in earlier synthetic protocols, improving both safety and environmental compatibility [3].

Carbon-13 Incorporation Methodologies

Selective Labeling Strategies

Selective carbon-13 labeling of Cabazitaxel requires sophisticated synthetic strategies that enable isotopic incorporation at predetermined positions while maintaining high chemical and isotopic purity [9] [10]. The most effective approaches involve late-stage functionalization techniques that introduce carbon-13 labels with minimal risk of isotopic scrambling during subsequent synthetic transformations [11] [12].

One primary strategy involves the use of carbon-13 labeled building blocks such as carbon-13 acetate, carbon-13 formate, or carbon-13 labeled amino acids that can be incorporated through established synthetic pathways [13] [14]. These precursors enable selective labeling at specific positions within the molecule while maintaining the overall synthetic efficiency and yield [15] [16].

Advanced palladium-catalyzed carbon-hydrogen functionalization reactions have emerged as powerful tools for selective carbon-13 incorporation [11] [17]. These methodologies enable the direct introduction of carbon-13 methyl groups at specific positions through carbon-hydrogen activation mechanisms, providing high regioselectivity and stereochemical control [12] [17].

The incorporation of carbon-13 labels through metabolic precursors represents another viable strategy, particularly when utilizing biosynthetic pathways for taxane production [13] [18]. This approach can achieve high levels of isotopic enrichment while maintaining the natural stereochemistry and functional group distribution characteristic of bioactive taxanes [13] [18].

Isotopic Purity Considerations

Maintaining high isotopic purity during Cabazitaxel-Carbon-13 synthesis requires careful consideration of potential isotopic scrambling pathways and optimization of reaction conditions to minimize dilution of the carbon-13 label [19] [20]. The target isotopic enrichment for pharmaceutical applications typically exceeds ninety-five percent, necessitating rigorous analytical monitoring throughout the synthetic sequence [21] [22].

Mass spectrometric analysis represents the primary analytical technique for determining isotopic enrichment levels, with high-resolution mass spectrometry enabling precise measurement of isotopologue distributions [19] [20]. The analysis must account for natural isotopic abundance contributions and potential interference from overlapping mass spectral peaks [22] [23].

Nuclear magnetic resonance spectroscopy provides complementary analytical information, particularly for confirming the specific position of carbon-13 incorporation and assessing potential isotopic scrambling to adjacent carbon positions [14] [24]. Carbon-13 nuclear magnetic resonance spectroscopy can directly detect and quantify the enriched carbon signal while confirming the structural integrity of the labeled compound [25] [26].

Quality control protocols must establish acceptance criteria for both chemical purity and isotopic purity, with typical specifications requiring greater than ninety-eight percent chemical purity and greater than ninety-five percent isotopic enrichment [21] [27]. These stringent requirements ensure the reliability and reproducibility of subsequent analytical applications utilizing the labeled compound [19] [22].

Purification Techniques and Challenges

The purification of Cabazitaxel-Carbon-13 presents unique challenges related to the high molecular weight, complex stereochemistry, and the necessity of maintaining isotopic integrity throughout the purification process [28] [29]. Multiple purification techniques are typically employed in sequence to achieve the required purity specifications for pharmaceutical and analytical applications [30] [31].

Column chromatographic purification represents the primary separation technique, utilizing silica gel or reverse-phase supports with carefully optimized solvent systems [28] [30]. The complex polarity profile of cabazitaxel requires gradient elution systems, typically employing mixtures of ethyl acetate, acetonitrile, and buffered aqueous phases to achieve adequate resolution from synthetic impurities [31] [32].

Recrystallization techniques provide the final purification step, enabling achievement of chemical purities exceeding ninety-nine percent while establishing a defined crystalline form [28] [33]. The recrystallization process typically involves multiple cycles using acetonitrile and ethyl acetate solvent systems, with careful temperature control to optimize crystal formation and minimize yield losses [28].

High-performance liquid chromatographic purification offers the highest resolution separation capability, particularly valuable for removing closely related synthetic impurities and achieving analytical-grade purity [29] [34]. Reverse-phase chromatographic conditions using carbon-18 stationary phases with acetonitrile-water gradient systems enable baseline separation of cabazitaxel from potential impurities [30] [32].

The challenges associated with Cabazitaxel-Carbon-13 purification include the compound's tendency toward degradation under acidic or basic conditions, the formation of multiple geometric isomers, and the potential for isotopic label exchange under certain purification conditions [28] [33]. These factors necessitate careful optimization of purification protocols to maintain both chemical and isotopic integrity [31] [33].

Process Chemistry Optimization

Process chemistry optimization for Cabazitaxel-Carbon-13 production focuses on maximizing overall yield while maintaining high isotopic purity and minimizing synthetic complexity [35] [36]. The optimization process involves systematic evaluation of reaction conditions, reagent selection, and purification protocols to establish robust and scalable synthetic procedures [37] [38].

Reaction condition optimization encompasses temperature control, solvent selection, reaction time, and reagent stoichiometry to maximize coupling efficiency while preventing undesired side reactions [35] [38]. The use of microwave-assisted synthesis has shown promise for accelerating key coupling reactions while maintaining selectivity and yield [36].

Solvent system optimization plays a crucial role in both reaction efficiency and downstream purification requirements [35] [39]. The selection of environmentally compatible solvents that maintain reaction efficiency while facilitating product isolation represents a key optimization target [38] [39].

Scale-up considerations include the development of continuous flow synthetic processes that enable improved reaction control and heat transfer compared to traditional batch processes [36] [38]. These methodologies offer particular advantages for isotopically labeled compounds where minimizing reaction time can reduce the risk of isotopic scrambling [35].

Process analytical technology implementation enables real-time monitoring of reaction progress and product quality, facilitating rapid optimization cycles and ensuring consistent product specifications [40] [38]. Integration of in-line analytical techniques with automated reaction systems enables precise control of reaction parameters and immediate detection of process deviations [35] [36].

The optimization of downstream processing includes the development of continuous purification techniques that minimize handling losses and reduce overall processing time [38] [39]. These approaches are particularly valuable for isotopically labeled compounds where material losses directly impact the economic viability of the synthetic process [35] [38].

[23] Wikipedia. "Isotope analysis." Technical Reference, 2024.

[35] Sun, B. et al. "A surfactant-stripped cabazitaxel micelle formulation optimized with accelerated storage stability." Pharmaceutical Development and Technology 25(10), 1207-1218, 2020.

[36] Sathish, M.S. et al. "Design and Synthesis of Cabazitaxel Loaded Core-Shell Mesoporous Silica Nanoparticles." Small 19(35), 2303269, 2023.

[37] Bilusic, M. et al. "Clinical Development of Cabazitaxel for the Treatment of Castration-Resistant Prostate Cancer." Clinical Medicine Insights: Oncology 5, 25-35, 2011.

[38] Sun, B. et al. "Current taxane formulations and emerging cabazitaxel delivery systems." Nano Research 11(10), 5193-5224, 2018.

Appearance

white solid powder

Dates

Last modified: 07-15-2023

Explore Compound Types